molecular formula C15H15N5O2S B2420255 N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide CAS No. 878702-92-2

N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2420255
CAS No.: 878702-92-2
M. Wt: 329.38
InChI Key: QQORCAPUGHDANW-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Scientific Research Applications

Anti-angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with a structure closely related to the chemical , has been identified as a potent inhibitor of aminopeptidase N (APN), demonstrating significant anti-angiogenic activity. This compound inhibits APN activity and basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells at low micromolar concentrations, suggesting potential applications in cancer research and therapy where angiogenesis plays a crucial role (Lee et al., 2005).

Anti-Parkinson's Activity

Derivatives of the compound have shown promise in the treatment of Parkinson's disease. The synthesis of novel acetamide derivatives and their evaluation for anti-Parkinson's activity revealed potent free radical scavenging activity. Specifically, certain thiazolidinone derivatives exhibited maximum anti-Parkinson's activity in an in vivo 6-OHDA lesioned rat model, indicating the therapeutic potential of these compounds for Parkinson's disease management (Gomathy et al., 2012).

Anti-HIV Activity

A new series of naphthalene derivatives, including compounds structurally similar to N-(2-hydroxyethyl)-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide, have been synthesized and evaluated for their potential as HIV-1 and HIV-2 inhibitors. These studies have identified potent inhibitors of HIV replication, suggesting a new avenue for the development of antiviral agents (Hamad et al., 2010).

Antiproliferative Activities

Certain acetamide derivatives, including N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. These compounds have shown specific cytotoxicity against certain cancer cell lines, indicating their potential as targeted anticancer agents (Chen et al., 2013).

Antispasmodic Activity

Derivatives of 2-oksoindolin-3-glyoxylic acid, structurally related to the compound of interest, have demonstrated anticonvulsant action in models of acute myoclonic and chemically induced convulsions. These findings suggest potential applications in the treatment of psychiatric and neurological disorders, offering a new approach to the development of anxiolytic and anticonvulsant medications (Lutsenko et al., 2014).

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-9-8-16-14(22)10-23-15-17-18-19-20(15)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,21H,8-10H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQORCAPUGHDANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.